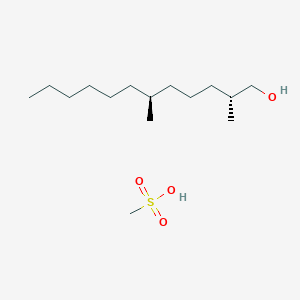
2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile: is a compound that combines the properties of two distinct chemical entities: 2-Hydroxy-3,5-dinitrobenzoic acid and pyridine-4-carbonitrile. The former is an aromatic compound known for its reactivity with reducing sugars, while the latter is a nitrile derivative of pyridine, often used in organic synthesis and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,5-dinitrobenzoic acid: can be synthesized through the nitration of salicylic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction typically involves the following steps:
- Dissolving salicylic acid in concentrated sulfuric acid.
- Adding concentrated nitric acid dropwise while maintaining the temperature below 10°C.
- Stirring the reaction mixture for several hours.
- Pouring the reaction mixture into ice-cold water to precipitate the product.
- Filtering and recrystallizing the product from water or ethanol.
Pyridine-4-carbonitrile: is synthesized through the reaction of 4-chloropyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide . The reaction conditions include:
- Dissolving 4-chloropyridine in dimethyl sulfoxide.
- Adding sodium cyanide to the solution.
- Heating the reaction mixture to 100°C for several hours.
- Cooling the mixture and extracting the product with an organic solvent such as dichloromethane.
- Purifying the product by distillation or recrystallization.
Industrial Production Methods
The industrial production of 2-Hydroxy-3,5-dinitrobenzoic acid involves large-scale nitration of salicylic acid, followed by purification through crystallization. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Pyridine-4-carbonitrile is produced industrially through continuous flow processes that allow for efficient heat and mass transfer. The use of automated systems ensures consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3,5-dinitrobenzoic acid: undergoes several types of chemical reactions:
Reduction: It can be reduced to 3-amino-5-nitrosalicylic acid using reducing agents such as sodium borohydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Pyridine-4-carbonitrile: is involved in:
Nucleophilic addition: The nitrile group can react with nucleophiles such as amines to form amides.
Hydrolysis: It can be hydrolyzed to pyridine-4-carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, hydroxide ions.
Solvents: Dimethyl sulfoxide, ethanol, water.
Major Products Formed
3-Amino-5-nitrosalicylic acid: from the reduction of 2-Hydroxy-3,5-dinitrobenzoic acid.
Pyridine-4-carboxamide: from the nucleophilic addition of amines to pyridine-4-carbonitrile.
Applications De Recherche Scientifique
2-Hydroxy-3,5-dinitrobenzoic acid: is widely used in:
Biochemical assays: It reacts with reducing sugars to form colored complexes, useful in quantifying carbohydrate levels in biological samples.
Analytical chemistry: Employed in colorimetric tests for detecting reducing substances.
Pyridine-4-carbonitrile: finds applications in:
Pharmaceutical synthesis: Used as an intermediate in the synthesis of various drugs.
Organic synthesis: Serves as a building block for the preparation of more complex molecules.
Mécanisme D'action
2-Hydroxy-3,5-dinitrobenzoic acid: exerts its effects through its ability to form colored complexes with reducing sugars. The nitro groups are reduced to amino groups, leading to a color change that can be measured spectrophotometrically .
Pyridine-4-carbonitrile: acts as a versatile intermediate in organic synthesis. Its nitrile group can undergo various transformations, allowing it to participate in multiple reaction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the hydroxyl group, making it less reactive in certain biochemical assays.
Pyridine-3-carbonitrile: Similar nitrile derivative but with the nitrile group at a different position, affecting its reactivity and applications.
Uniqueness
2-Hydroxy-3,5-dinitrobenzoic acid: The presence of both hydroxyl and nitro groups makes it highly reactive and suitable for specific biochemical assays.
Pyridine-4-carbonitrile: Its position-specific nitrile group allows for unique reactivity patterns in organic synthesis.
Propriétés
Numéro CAS |
646534-74-9 |
|---|---|
Formule moléculaire |
C13H8N4O7 |
Poids moléculaire |
332.22 g/mol |
Nom IUPAC |
2-hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4N2O7.C6H4N2/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;7-5-6-1-3-8-4-2-6/h1-2,10H,(H,11,12);1-4H |
Clé InChI |
MCYUEAUBDJTWQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C#N.C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)

![Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12608221.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide](/img/structure/B12608233.png)

![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)

![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)
![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
